molecular formula C6H9ClF2N2S B6181156 1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride CAS No. 2133458-65-6

1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride

Cat. No.: B6181156
CAS No.: 2133458-65-6
M. Wt: 214.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is a synthetic compound known for its unique chemical structure and various applications in scientific research. Its thiazole ring and amine group contribute to its reactivity and versatility in different chemical reactions and biological studies. Researchers have explored its potential across multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves multiple steps:

  • Formation of the Thiazole Ring: : Starting with a thioamide and an α-halo ketone, a cyclization reaction forms the thiazole ring.

  • Introduction of the 1,1-difluoroethyl Group: : A nucleophilic substitution reaction introduces the 1,1-difluoroethyl group at the desired position on the thiazole ring.

  • Amination: : The methanamine group is introduced through a reductive amination reaction.

  • Hydrochloride Formation: : The final product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrially, this compound can be produced using large-scale reactors with precise control of temperature and pressure to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

  • Reduction: : Reductive reactions can modify the thiazole ring or the difluoroethyl group.

  • Substitution: : The amine group can participate in nucleophilic substitution reactions, leading to diverse derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.

Major Products

The primary products from these reactions depend on the conditions and reagents used but can include hydroxylated, carbonylated, and alkylated derivatives of the original compound.

Scientific Research Applications

1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride finds applications in several scientific research areas:

  • Chemistry: : Used as an intermediate in the synthesis of complex molecules and as a reagent in organic transformations.

  • Biology: : Investigated for its potential to interact with biological macromolecules and pathways.

  • Medicine: : Explored for its pharmacological properties and potential therapeutic applications.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. Its difluoroethyl group and thiazole ring can modulate the activity of these targets, influencing various biological pathways. Detailed studies are required to fully elucidate the precise mechanisms.

Comparison with Similar Compounds

Similar compounds include those with thiazole rings or difluoroethyl groups. Compared to these analogs, 1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]methanamine hydrochloride is unique in its combination of functional groups, contributing to its distinctive reactivity and applications.

List of Similar Compounds

  • 1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]ethanamine

  • 1-[4-(1,1-difluoroethyl)-1,3-thiazol-2-yl]propanamine

  • 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride

Properties

CAS No.

2133458-65-6

Molecular Formula

C6H9ClF2N2S

Molecular Weight

214.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.